4-Nitrobenzaldehyde [2-({4-nitrobenzylidene}hydrazono)-1,2-diphenylethylidene]hydrazone
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Overview
Description
4-Nitrobenzaldehyde [2-({4-nitrobenzylidene}hydrazono)-1,2-diphenylethylidene]hydrazone is an organic compound that features a complex structure with multiple functional groups. It is derived from 4-nitrobenzaldehyde and is known for its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzaldehyde [2-({4-nitrobenzylidene}hydrazono)-1,2-diphenylethylidene]hydrazone typically involves the reaction of 4-nitrobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzaldehyde [2-({4-nitrobenzylidene}hydrazono)-1,2-diphenylethylidene]hydrazone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield nitrobenzoic acids, while reduction can produce amines.
Scientific Research Applications
4-Nitrobenzaldehyde [2-({4-nitrobenzylidene}hydrazono)-1,2-diphenylethylidene]hydrazone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitrobenzaldehyde [2-({4-nitrobenzylidene}hydrazono)-1,2-diphenylethylidene]hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzaldehyde: A simpler compound with a similar nitro group but lacking the hydrazone functionality.
Benzaldehyde: A related compound without the nitro group, used in various chemical syntheses.
Hydrazones: A class of compounds with similar hydrazone linkages but different substituents.
Uniqueness
4-Nitrobenzaldehyde [2-({4-nitrobenzylidene}hydrazono)-1,2-diphenylethylidene]hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse applications in research and industry, making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C28H20N6O4 |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(E)-N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]-1,2-diphenylethane-1,2-diimine |
InChI |
InChI=1S/C28H20N6O4/c35-33(36)25-15-11-21(12-16-25)19-29-31-27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)32-30-20-22-13-17-26(18-14-22)34(37)38/h1-20H/b29-19+,30-20+,31-27-,32-28+ |
InChI Key |
AZBZUJRDGCKILS-GVOSPYTRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\N=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=N\N=C\C3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=CC2=CC=C(C=C2)[N+](=O)[O-])C(=NN=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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